

Navigating the Spectroscopic Landscape of Paracyclophanes: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	6,6-Paracyclophane	
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A critical analysis of the spectroscopic data for[1][1]-Paracyclophane reveals a notable absence of comprehensive experimental values in publicly available literature. This guide addresses this data gap by providing a thorough cross-referenced examination of the well-characterized and structurally related[2][2]-Paracyclophane. By presenting a detailed summary of the spectroscopic data for this smaller analogue, we offer a valuable comparative framework for researchers, scientists, and drug development professionals engaged in the study of this unique class of strained aromatic compounds.

While identifying information for[1][1]-Paracyclophane, such as its chemical formula (C₂₄H₃₂), IUPAC name (Tricyclo[16.2.2.2⁸,¹¹]tetracosa-1(21),8,10,18(22),19,23-hexaene), and CAS number (4384-23-0), is documented, a comprehensive set of experimental spectroscopic data remains elusive. This guide, therefore, pivots to a detailed analysis of[2][2]-Paracyclophane to provide a foundational understanding that can be extrapolated, with caution, to its larger counterpart.

Comparative Spectroscopic Data:[2][2]-Paracyclophane as a Reference

The following tables summarize the key spectroscopic data for[2][2]-Paracyclophane, a molecule that has been extensively studied, providing a solid baseline for the paracyclophane family.



Spectroscopic Data of[2][2]-Paracyclophane		
¹H NMR (400 MHz, CDCl₃)	δ (ppm): 6.95-6.31 (m, aromatic), 3.65-2.77 (m, aliphatic)[3]	
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 139.9-132.1 (aromatic), 35.5-28.2 (aliphatic)[3]	
UV-Vis Absorption (in n-heptane)	λmax (nm): ~250 (strong), ~300 (weak), ~313 (weak)[2][4]	
Infrared (IR) Absorption	Key Bands (cm ⁻¹): C-H stretching (aliphatic and aromatic), C=C stretching (aromatic)	
Mass Spectrometry (EI)	m/z: 208 (M+), 104 (base peak)[1]	

Experimental Protocols: A Guide to Spectroscopic Characterization

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are standard and would be applicable for the characterization of[1][1]-Paracyclophane, should a sample become available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[3]
- Sample Preparation: The paracyclophane sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard.[3]
- Data Acquisition: Standard pulse sequences are used for both proton and carbon-13 nuclei.
 Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[3] Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy



- Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample.
- Sample Preparation: A dilute solution of the paracyclophane is prepared in a UV-transparent solvent, such as n-heptane or cyclohexane.
- Data Acquisition: The absorbance is measured over a wavelength range, typically from 200 to 400 nm. The wavelengths of maximum absorbance (λmax) are reported in nanometers (nm).[2]

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly employed.
- Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory) or as a solution in a suitable IR-transparent solvent.
- Data Acquisition: The spectrum is recorded as transmittance or absorbance over the midinfrared range (typically 4000-400 cm⁻¹).

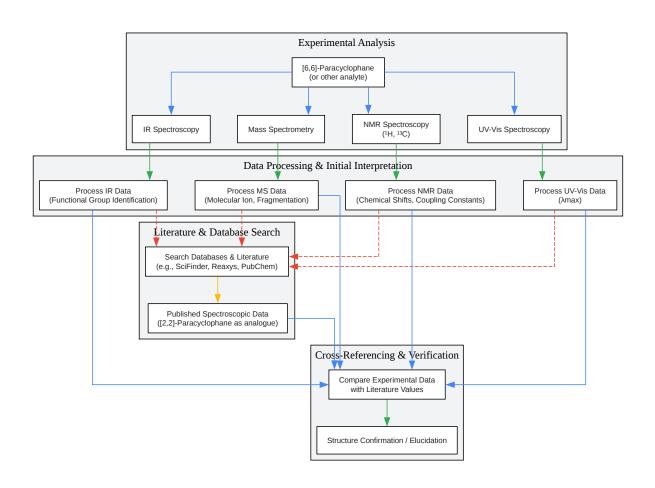
Mass Spectrometry (MS)

- Instrumentation: Electron Ionization (EI) mass spectrometry is a common technique for volatile, thermally stable compounds like paracyclophanes.
- Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph (GC).
- Data Acquisition: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M+) and the fragmentation pattern are analyzed to determine the molecular weight and structural features.[1]

Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates a logical workflow for the cross-referencing of spectroscopic data with literature values, a crucial step in the structural elucidation and verification of chemical compounds.





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Caption: Workflow for cross-referencing experimental spectroscopic data.



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